molecular formula C7H8BClO3 B1369529 2-Chloro-5-hydroxymethylphenylboronic acid CAS No. 1003042-59-8

2-Chloro-5-hydroxymethylphenylboronic acid

Cat. No. B1369529
M. Wt: 186.4 g/mol
InChI Key: OMQUJFBGPRFTIO-UHFFFAOYSA-N
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Description

2-Chloro-5-hydroxymethylphenylboronic acid is a chemical compound with the molecular formula C7H8BClO3 . It has a molecular weight of 186.4 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 2-Chloro-5-hydroxymethylphenylboronic acid is 1S/C7H8BClO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3,10-12H,4H2 . The compound’s canonical SMILES representation is B(C1=C(C=CC(=C1)CO)Cl)(O)O .


Physical And Chemical Properties Analysis

2-Chloro-5-hydroxymethylphenylboronic acid has a density of 1.4±0.1 g/cm³ . Its boiling point is 409.9±55.0 °C at 760 mmHg . The compound has a topological polar surface area of 60.7 Ų . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors .

Scientific Research Applications

Synthesis and Chemical Properties

2-Chloro-5-hydroxymethylphenylboronic acid is used in various chemical synthesis processes. It is instrumental in the formation of thiophene derivatives through a palladium-catalyzed Suzuki cross-coupling reaction. The different substituents on arylboronic acids influence the electronic properties and reactivity of the final products, highlighting the significance of 2-Chloro-5-hydroxymethylphenylboronic acid in fine-tuning chemical properties (Ikram et al., 2015).

Fluorescence Studies

The compound also plays a role in fluorescence studies. For instance, the fluorescence quenching of 5-chloro-2-methoxyphenylboronic acid has been examined, demonstrating the compound's potential in understanding fluorescence mechanisms and its applications in sensor technology (Geethanjali et al., 2015).

Nutraceutical and Food Additive Roles

Beyond its chemical synthesis applications, derivatives of 2-Chloro-5-hydroxymethylphenylboronic acid, such as Chlorogenic acid, have been recognized for their health-promoting properties, including antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. These properties make it an excellent candidate for dietary supplements and functional foods, also highlighting its potential as a natural food preservative (Santana-Gálvez et al., 2017).

Applications in Carbohydrate Analysis

2-Hydroxymethylphenylboronate, a closely related compound, is used in detecting carbohydrates by converting them into easily detectable complexes, demonstrating its application in analytical chemistry and possibly in the food industry and health sector (Ricardo et al., 2006).

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 and GHS05 pictograms . The hazard statements for the compound include H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

[2-chloro-5-(hydroxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BClO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3,10-12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQUJFBGPRFTIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)CO)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590370
Record name [2-Chloro-5-(hydroxymethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-hydroxymethylphenylboronic acid

CAS RN

1003042-59-8
Record name [2-Chloro-5-(hydroxymethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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